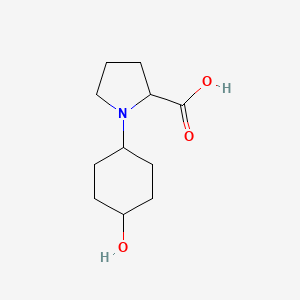

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-9-5-3-8(4-6-9)12-7-1-2-10(12)11(14)15/h8-10,13H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQAPOCPJBEUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCC(CC2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Hydroxyproline Derivatives

Starting Material : trans-4-Hydroxy-L-proline

Key Steps :

- Protection : React with p-nitrobenzyl chloroformate in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C to form trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline.

- Activation and Coupling : Use coupling agents (e.g., HATU) to introduce the cyclohexyl group.

- Deprotection : Remove protecting groups under acidic conditions.

Example Protocol ():

- trans-4-Hydroxy-L-proline (26.2 g, 0.20 mol) dissolved in 2N NaOH (220 mL) at 0–5°C.

- p-Nitrobenzyl chloroformate (40 mL in CH₂Cl₂) added dropwise.

- Acidification with H₂SO₄ yields trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (93% yield, m.p. 134–135.5°C).

| Yield | Conditions | Key Observations |

|---|---|---|

| 93% | 0–5°C, 1 h | Crystallization upon acidification |

| 92.6% | 0–5°C, 3 h | Ethanol recrystallization |

Ester Hydrolysis to Carboxylic Acid

Reaction : Hydrolysis of methyl or tert-butyl esters using LiOH or NaOH.

Example ():

- (S)-N-Boc-4-methoxycarbonyl-pyrrolidine (3.2 g, 10 mmol) treated with LiOH (0.63 g, 15 mmol) in THF/H₂O (1:1).

- Stirred at 25°C overnight, acidified to pH 3, and extracted to yield (S)-N-Boc-4-carboxy-pyrrolidine (100% yield).

Characterization ():

- ¹H NMR (CDCl₃): δ 1.49–1.53 (18H, Boc), 4.59–4.70 (1H, pyrrolidine).

Cyclohexyl Group Introduction

- Mixed Anhydride Method : React trans-4-isopropylcyclohexanecarbonyl chloride with D-phenylalanine methyl ester in CH₂Cl₂ ().

- HATU-Mediated Coupling : Combine 2-(4-hydroxycyclohexyl)acetic acid with amines in DMF ().

Example ():

- 2-(4-Hydroxycyclohexyl)acetic acid (150 mg) + HATU (361 mg) in DMF, stirred at 20°C for 6 h.

- Purified via preparative HPLC to isolate 1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid derivatives (18–48 mg yields).

| Yield | Conditions | Purity (HPLC) |

|---|---|---|

| 25% | HATU, DMF | 99.7% |

Optimization and Scale-Up

- Temperature Control : Reactions performed at 0–5°C to minimize side reactions ().

- Solvent Selection : Methanol or ethanol preferred for ester hydrolysis; CH₂Cl₂ for coupling ().

- Large-Scale Synthesis : 20 L reactor protocols achieve 31.95 kg of intermediates with 92.6% yield ().

Critical Analysis of Methodologies

- Efficiency : PNZ protection offers high yields (93%) but requires acidic workup.

- Challenges : Steric hindrance during cyclohexyl coupling necessitates extended reaction times (18–24 h).

- Alternatives : Boc protection simplifies deprotection but may lower reactivity in polar solvents.

Analyse Chemischer Reaktionen

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid has been studied for its potential role as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

Key Findings :

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, thus affecting biological processes such as neurotransmitter regulation and pain perception .

- Therapeutic Potential : Its analogs have shown promise in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Neuroscience

The compound has been investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for neurological research.

Case Studies :

- A study demonstrated that derivatives of this compound could enhance cognitive function in animal models by increasing synaptic plasticity .

- Another investigation highlighted its potential neuroprotective effects against oxidative stress, suggesting applications in neurodegenerative disease treatment .

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals.

Industrial Uses :

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the production of other pharmaceutical agents, facilitating the development of new drugs .

- Chemical Research : It is employed in various synthetic pathways to create complex organic molecules, showcasing its versatility in organic chemistry.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This interaction can lead to changes in cellular signaling pathways, resulting in the observed physiological effects .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2-Carboxylic Acid Derivatives

The following table compares key structural and functional attributes of 1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid with related pyrrolidine derivatives:

Key Observations :

- Substituent Effects : The 4-hydroxycyclohexyl group in the target compound introduces steric bulk and chiral centers, which may influence receptor binding in medicinal applications. In contrast, the benzyloxycarbonyl group in serves as a protective group, often removed during synthesis.

- Solubility: While explicit solubility data for the target compound is unavailable, notes that pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate aqueous solubility, enhanced by polar substituents like hydroxymethyl or hydroxycyclohexyl.

- The target compound’s hydroxycyclohexyl group could similarly modulate bioactivity.

Piperidine vs. Pyrrolidine Derivatives

Piperidine analogs (six-membered rings) differ in ring size and conformational flexibility:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid HCl | C₁₀H₁₄ClN₃O₂ | 243.69 g/mol | Piperidine ring, pyrimidinyl substituent, hydrochloride salt |

Comparison :

- Applications : Pyrimidinyl-piperidine derivatives are explored in kinase inhibitors, whereas pyrrolidine analogs are more common in peptide mimetics.

Biologische Aktivität

1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid (commonly referred to as a pyrrolidine derivative) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a hydroxycyclohexyl group and a carboxylic acid moiety. Its molecular formula is CHNO, and it has a molar mass of approximately 197.26 g/mol. The presence of the hydroxy group contributes to its solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The hydroxy group can contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have investigated the anticancer potential of pyrrolidine derivatives, including this compound. A notable study evaluated its effects on human lung adenocarcinoma (A549) cells. The compound exhibited moderate cytotoxicity, with viability rates post-treatment ranging from 78% to 86% at concentrations around 100 µM. This suggests that while it has some anticancer activity, further modifications may enhance its efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial activity. Screening against multidrug-resistant pathogens demonstrated varying degrees of effectiveness, indicating potential as an antimicrobial agent. The structure-activity relationship (SAR) studies revealed that certain substitutions on the pyrrolidine scaffold could enhance antibacterial potency .

Case Studies

- In Vitro Studies on A549 Cells : A study involving the exposure of A549 cells to various concentrations of the compound showed a dose-dependent response in cell viability. Notably, modifications such as the introduction of different substituents on the pyrrolidine ring significantly impacted the cytotoxic effects observed .

- Antimicrobial Screening : Another investigation focused on the compound's activity against clinically significant pathogens like Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that specific derivatives demonstrated enhanced antimicrobial properties compared to the parent compound .

Data Tables

The following table summarizes key findings from studies on this compound:

| Study | Cell Line/Pathogen | Concentration (µM) | Viability (%) | Activity Type |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 100 | 78 - 86 | Anticancer |

| Study 2 | Klebsiella pneumoniae | Varies | Varies | Antimicrobial |

| Study 3 | Staphylococcus aureus | Varies | Varies | Antimicrobial |

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid, and how can reaction parameters be optimized?

Synthesis typically involves multi-step routes, including cyclization and functional group modifications. For analogous pyrrolidine derivatives, coupling agents like EDCI/HOBt in dichloromethane are employed for amide bond formation, followed by Boc deprotection using trifluoroacetic acid (TFA) . Catalysts such as palladium or copper in solvents like DMF or toluene can improve yields, as demonstrated in heterocyclic syntheses . Critical parameters include stoichiometry, temperature control (±5°C), and inert atmospheres to prevent side reactions. Yield optimization often requires iterative adjustments to solvent polarity and catalyst loading.

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and confirms cyclohexyl-pyrrolidine connectivity. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors assesses purity (>95% threshold). For example, thiazolidine derivatives were characterized via ¹H NMR (δ 1.2–5.0 ppm for cyclohexyl protons) and MS (m/z 748.82 for related compounds) .

Q. How does the hydroxycyclohexyl moiety influence the compound’s solubility and stability in aqueous vs. organic media?

The hydroxycyclohexyl group enhances hydrophilicity, increasing solubility in polar solvents (e.g., water, ethanol) but reducing stability in acidic/basic conditions due to potential ring-opening or oxidation. Stability studies under varying pH (2–12) and temperatures (4–40°C) are critical, with degradation monitored via HPLC. Analogous compounds with hydroxyl groups showed pH-dependent solubility profiles, requiring buffered solutions for biological assays .

Q. What are common impurities in this compound synthesis, and how are they identified?

Impurities include unreacted intermediates, diastereomers, and oxidation byproducts. Chromatographic methods (TLC, HPLC) and spectroscopic techniques (FTIR for carbonyl groups) identify contaminants. For example, Boc-deprotection byproducts in pyrrolidine derivatives were resolved using silica gel chromatography with hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of derivatives?

Stereochemical inconsistencies arise from racemization during deprotection or coupling. Strategies include:

- Using chiral auxiliaries (e.g., Boc-protected intermediates) to enforce (2S,4R) configurations .

- Asymmetric catalysis with chiral ligands (e.g., BINAP) to control cyclohexyl ring conformation.

- Validation via X-ray crystallography or chiral HPLC (e.g., Chiralpak® columns) . Contradictions in NOE NMR data may require computational modeling (DFT) to confirm spatial arrangements.

Q. What computational approaches predict the reactivity of this compound in enzyme-binding studies?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., proteases), while molecular dynamics (MD) assesses binding stability. For oxazolo-pyridine derivatives, docking scores (<-7.0 kcal/mol) correlated with in vitro enzyme inhibition .

Q. How do researchers reconcile discrepancies in biological activity data across in vitro and in vivo models?

Discrepancies may stem from bioavailability differences or metabolite interference. Methodological solutions include:

Q. What strategies mitigate degradation of this compound under physiological conditions?

Stabilization methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.